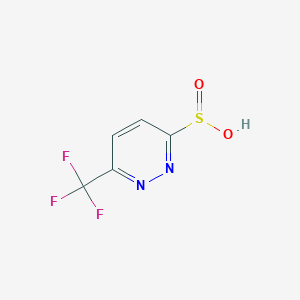
6-(Trifluoromethyl)pyridazine-3-sulfinicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trifluoromethyl)pyridazine-3-sulfinic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridazine ring, with a sulfinic acid functional group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of pyridazine derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The reaction conditions often require the presence of a catalyst and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of 6-(Trifluoromethyl)pyridazine-3-sulfinic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Trifluoromethyl)pyridazine-3-sulfinic acid can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding sulfide using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and substituted pyridazine derivatives, depending on the specific reaction and conditions employed .
Wissenschaftliche Forschungsanwendungen
6-(Trifluoromethyl)pyridazine-3-sulfinic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-(Trifluoromethyl)pyridazine-3-sulfinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the sulfinic acid group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex . These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6-(Trifluoromethyl)pyridazine-3-sulfinic acid include:
- 6-(Trifluoromethyl)pyridazine-3-sulfonyl fluoride
- 6-(Trifluoromethyl)pyridazine-3-sulfonic acid
- 6-(Trifluoromethyl)pyridazine-3-sulfide
Uniqueness
What sets 6-(Trifluoromethyl)pyridazine-3-sulfinic acid apart from these similar compounds is the presence of the sulfinic acid group, which imparts unique reactivity and chemical properties. This functional group allows for specific interactions and transformations that are not possible with the sulfonyl fluoride or sulfide analogs .
Eigenschaften
Molekularformel |
C5H3F3N2O2S |
|---|---|
Molekulargewicht |
212.15 g/mol |
IUPAC-Name |
6-(trifluoromethyl)pyridazine-3-sulfinic acid |
InChI |
InChI=1S/C5H3F3N2O2S/c6-5(7,8)3-1-2-4(10-9-3)13(11)12/h1-2H,(H,11,12) |
InChI-Schlüssel |
HIIKWLFJIUTGCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NN=C1C(F)(F)F)S(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



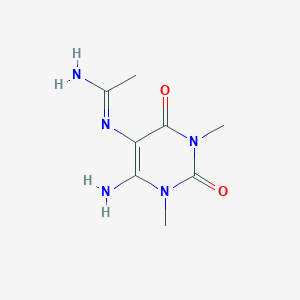
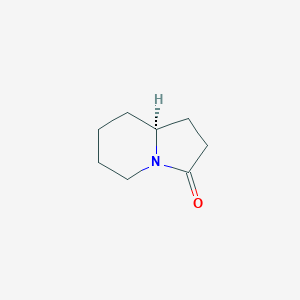
![5'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13117920.png)
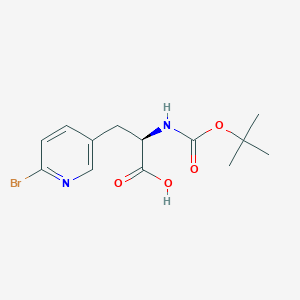
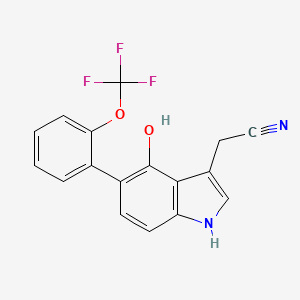
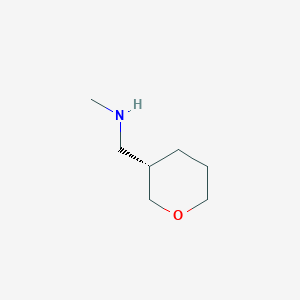


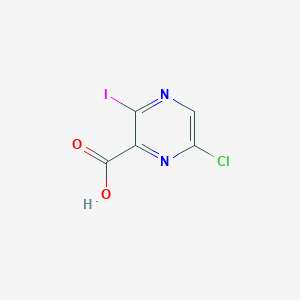
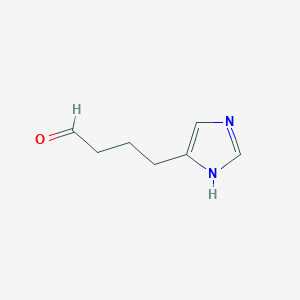
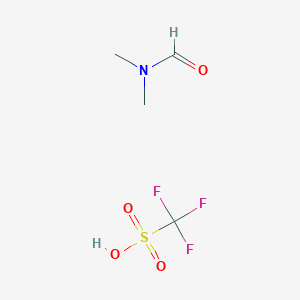
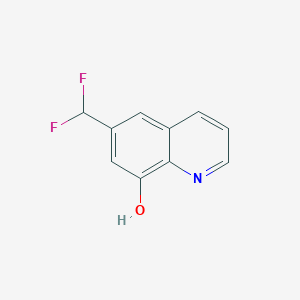
![2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazol-1-amine](/img/structure/B13117983.png)
